Estrone-13C3

Description

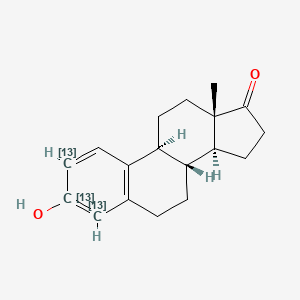

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-JTCDCFKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=[13CH][13C](=[13CH]4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736173 | |

| Record name | 3-Hydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241684-29-6 | |

| Record name | 3-Hydroxy(2,3,4-~13~C_3_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1241684-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Estrone-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Estrone-13C3, a stable isotope-labeled form of the natural estrogen, estrone (B1671321). This document is intended to be a valuable resource for professionals in research, and drug development who utilize this compound as an internal standard for quantitative analysis or as a tracer in metabolic studies.

Core Chemical Properties

This compound is a synthetic derivative of estrone where three carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based applications. The fundamental chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₃C₁₅H₂₂O₂ | [1][2] |

| Molecular Weight | 273.34 g/mol | [1][2][3] |

| CAS Number | 1241684-29-6 | [1][2][3] |

| Unlabeled CAS Number | 53-16-7 | [1][2] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 258-260 °C | [3] |

| Chemical Purity | Typically ≥98% | [1][2][3] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [3] |

Stability and Storage

| Form | Recommended Storage Conditions | Shelf Life | Source(s) |

| Neat/Powder | Store at -20°C. Protect from light. | 3 years at -20°C, 2 years at 4°C | [3][4] |

| In Solution (e.g., Methanol) | Store in freezer (-20°C). Protect from light. | 6 months at -80°C, 1 month at -20°C | [1][4] |

| Room Temperature | Store away from light and moisture. (for neat solid) | Not specified for long-term | [2] |

General Stability Considerations:

-

Temperature: As indicated by the recommended storage conditions, lower temperatures are optimal for long-term stability, particularly when in solution.

-

Light: Estrone and its derivatives can be susceptible to photodegradation. Therefore, protection from light is a critical factor in maintaining the stability of this compound.

-

Chemical Reactivity: As a ketone and a phenol, estrone can undergo reactions typical of these functional groups. However, under proper storage conditions, the compound is chemically stable. The isotopic labeling with ¹³C does not significantly alter its chemical reactivity compared to the unlabeled analogue.

Degradation Pathways

The degradation of this compound is expected to follow the same pathways as unlabeled estrone. The primary routes of metabolism and degradation occur in biological systems and through environmental exposure.

Metabolic Pathways: In vivo, estrone undergoes extensive metabolism, primarily in the liver.[5][6] Key metabolic transformations include:

-

Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation at various positions, with the 2- and 16α-positions being major routes.[6][7]

-

Reduction: The 17-keto group can be reduced to a hydroxyl group, converting estrone to estradiol.[7]

-

Conjugation: The hydroxyl group can be conjugated with sulfate (B86663) or glucuronic acid to increase water solubility and facilitate excretion.[7]

Environmental Degradation: In the environment, estrone can be degraded by microorganisms in soil and water.[8][9] The degradation pathways often involve hydroxylation and subsequent ring cleavage.[8]

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound are not publicly available, a general approach based on established guidelines for drug substance stability testing (e.g., ICH Q1A(R2)) would be appropriate. Such a study would typically involve:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents at known concentrations.

-

Stress Conditions: Expose the samples to a range of conditions, including elevated temperature, high humidity, and intense light.

-

Time Points: Analyze the samples at predefined time intervals.

-

Analytical Method: Use a validated stability-indicating method, such as LC-MS/MS, to quantify the amount of this compound remaining and to detect any degradation products.

-

Data Analysis: Determine the degradation rate and identify any significant degradation products.

A study on the degradation of estrone in soil utilized this compound as an internal standard. The extraction protocol involved spiking the soil samples with a known amount of this compound, followed by extraction with methanol (B129727), sonication, and centrifugation. The final extract was then analyzed by HPLC.[9]

Visualizations

General Workflow for Quantitative Analysis using this compound

The primary application of this compound is as an internal standard in quantitative mass spectrometry. The following diagram illustrates a typical workflow.

References

- 1. Estrone (2,3,4-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9148-C [isotope.com]

- 2. Estrone (2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-9148-0.001 [isotope.com]

- 3. Estron-2,3,4-13C3 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ClinPGx [clinpgx.org]

- 6. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]

- 7. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estrone Degradation in Soil as Affected by Three Soil Groups [mdpi.com]

Estrone-13C3: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) for Estrone-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This document outlines the critical quality attributes, detailed analytical methodologies used for their verification, and guidance on the interpretation of the data presented in a typical CoA.

Introduction to this compound

This compound is a synthetic form of estrone (B1671321) where three carbon atoms have been replaced with the stable heavy isotope, carbon-13. This isotopic labeling renders the molecule distinguishable from its endogenous counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis of estrone in complex biological matrices such as plasma and serum.[1][] Its use is critical in various research and clinical applications, including endocrinology studies, therapeutic drug monitoring, and anti-doping analysis.[3]

Quantitative Data Summary

A Certificate of Analysis for this compound provides a summary of the quality control testing performed on a specific batch. The following tables present typical specifications and representative results.

Table 1: Identity and Physical Properties

| Parameter | Specification | Result |

| Product Name | Estrone-2,3,4-13C3 | Estrone-2,3,4-13C3 |

| CAS Number | 1241684-29-6 | 1241684-29-6[4] |

| Molecular Formula | ¹³C₃C₁₅H₂₂O₂ | ¹³C₃C₁₅H₂₂O₂[4] |

| Molecular Weight | 273.34 g/mol | 273.34 g/mol [4] |

| Appearance | White to off-white solid | Conforms |

| Melting Point | 258-260 °C | 259 °C[4] |

| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724), DMSO | Conforms |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Result | Analytical Method |

| Chemical Purity (by HPLC) | ≥ 98.0% | 99.2% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (Atom % ¹³C) | ≥ 99% | 99.5% | Mass Spectrometry (MS) |

| Isotopic Enrichment | Report Value | M+3 Enrichment > 99% | Mass Spectrometry (MS) |

Experimental Protocols

The following sections detail the methodologies used to generate the data presented in the Certificate of Analysis.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and verify the positions of the carbon-13 labels.

Methodology:

-

Sample Preparation: A 5 mg sample of this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe is used.

-

¹H NMR Acquisition:

-

A standard proton NMR spectrum is acquired to confirm the overall proton skeleton.

-

Key parameters: 32 scans, 2-second relaxation delay, 0.2 Hz line broadening.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired to identify all carbon signals.

-

The signals for the labeled carbons (C2, C3, and C4) will show significantly enhanced intensity.

-

Key parameters: 2048 scans, 5-second relaxation delay, 1 Hz line broadening.

-

-

2D NMR (HSQC/HMBC):

-

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to confirm the connectivity between protons and carbons, verifying the specific positions of the ¹³C labels.

-

-

Data Analysis: The acquired spectra are compared with the known spectra of unlabeled estrone and theoretical predictions to confirm the structure and labeling pattern.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the this compound standard and to identify and quantify any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector (set at 225 nm) and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is used.[5]

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-2 min: 40% B

-

2-15 min: 40% to 90% B

-

15-18 min: 90% B

-

18-20 min: 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Objective: To determine the isotopic purity (atom % ¹³C) and the isotopic enrichment (distribution of isotopologues).

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ions.

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used for estrone analysis.

-

Sample Infusion: The sample, prepared in a suitable solvent like methanol, is directly infused into the mass spectrometer.

-

Data Acquisition: The instrument is set to scan a narrow mass range around the expected m/z of unlabeled estrone (M), M+1, M+2, M+3, etc.

-

Data Analysis:

-

The relative intensities of the ion peaks corresponding to the unlabeled estrone (M) and the ¹³C-labeled isotopologues (M+1, M+2, M+3) are measured.

-

The isotopic purity is calculated as the percentage of the M+3 isotopologue relative to the sum of all estrone-related isotopologues.

-

The isotopic enrichment is reported as the percentage of the desired M+3 isotopologue.

-

Application Example: Quantification of Estrone in Human Serum by LC-MS/MS

Objective: To demonstrate the use of this compound as an internal standard for the accurate quantification of endogenous estrone in human serum.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of serum sample, add 10 µL of this compound internal standard solution (e.g., at 10 ng/mL).

-

Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.

-

The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system with a C18 column.

-

Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: ESI negative.

-

MRM Transitions:

-

Estrone: m/z 269.2 → 145.1

-

This compound: m/z 272.2 → 148.1[6]

-

-

-

Quantification: A calibration curve is constructed by plotting the ratio of the peak area of estrone to the peak area of this compound against the concentration of estrone standards. The concentration of estrone in the unknown samples is then determined from this curve.

Visualizations

Caption: Workflow for the quality control and application of this compound.

Caption: Logical flow for the quantification of estrone using an internal standard.

Conclusion

The Certificate of Analysis for this compound is a critical document that assures the identity, purity, and isotopic enrichment of this essential internal standard. A thorough understanding of the data presented and the analytical methodologies employed is paramount for researchers and scientists to ensure the accuracy and reliability of their quantitative bioanalytical results. This guide provides the foundational knowledge to interpret and effectively utilize the information provided in a CoA for this compound.

References

Estrone-13C3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Estrone-13C3 as an Internal Standard in Mass Spectrometry-Based Quantification of Estrone (B1671321).

This technical guide provides comprehensive information on this compound, a stable isotope-labeled internal standard crucial for the accurate quantification of estrone in various biological matrices. This document details its fundamental properties, outlines established experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides an overview of the relevant metabolic and signaling pathways of its unlabeled counterpart, estrone.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| CAS Number | 1241684-29-6 | |

| Molecular Weight | 273.34 g/mol | |

| Molecular Formula | C₁₅¹³C₃H₂₂O₂ |

Experimental Protocols: Quantification of Estrone using this compound

The accurate quantification of endogenous estrogens such as estrone is critical in clinical research and diagnostics.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high sensitivity and specificity, surpassing traditional immunoassay techniques.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving reliable and reproducible results by correcting for matrix effects and variations during sample preparation and analysis.[4]

Sample Preparation

The initial step in the analytical workflow involves the extraction of estrogens from the biological matrix (e.g., serum, plasma).[3][5]

1. Internal Standard Spiking:

-

A known concentration of this compound internal standard working solution is added to the biological sample.[1][2][6]

2. Extraction:

-

Liquid-Liquid Extraction (LLE): This is a common method for isolating steroids.[1][2] A typical procedure involves the addition of an organic solvent mixture, such as hexane (B92381) and methyl-tert-butyl ether (MTBE), to the sample.[1][2] After vortexing and centrifugation, the organic layer containing the estrogens is separated.[1][2]

-

Solid-Phase Extraction (SPE): This technique can also be employed for sample clean-up and concentration.[3]

3. Evaporation and Reconstitution:

-

The organic extract is evaporated to dryness, typically under a stream of nitrogen.[1][2]

-

The dried residue is then reconstituted in a solvent compatible with the LC mobile phase.[1][2]

Derivatization (Optional but often necessary for enhanced sensitivity)

To improve ionization efficiency and achieve lower limits of quantification, derivatization of the phenolic hydroxyl group of estrone is often performed.[7][8]

-

Dansyl Chloride Derivatization: This method introduces a readily ionizable group, enhancing detection in positive ion mode ESI-MS.[6][9]

-

Amplifex Diene Derivatization: This reagent also enhances detection limits in LC-MS/MS analysis.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

1. Chromatographic Separation:

-

The reconstituted sample is injected into an HPLC or UPLC system.

-

Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like ammonium (B1175870) hydroxide (B78521) to improve ionization.[5][11]

2. Mass Spectrometric Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for both native estrone and the this compound internal standard.[6] For example, SRM transitions for dansylated estrone and its 13C3-labeled internal standard might be monitored.[6]

The following diagram illustrates a general experimental workflow for the quantification of estrone using this compound.

Estrone Metabolism and Signaling Pathways

Understanding the biological context of estrone is essential for researchers. Estrone (E1) is a key estrogenic hormone.[4]

Estrone Metabolism

Estrone is primarily produced from androstenedione (B190577) by the enzyme aromatase (CYP19A1), particularly in adipose tissue, and can be interconverted with estradiol (B170435) by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[12] Further metabolism of estrone and estradiol occurs mainly in the liver and involves hydroxylation by cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1, CYP1A2) and subsequent conjugation reactions like sulfation and glucuronidation to facilitate excretion.[12][13]

The following diagram depicts a simplified metabolic pathway for estrone.

Estrogen Signaling

Estrogen signaling is primarily mediated through two main types of estrogen receptors: ERα and ERβ.[14][15] These receptors are members of the nuclear receptor superfamily.[14] The signaling pathways can be broadly categorized as:

-

Nuclear-Initiated Signaling (Genomic): In this classical pathway, estrogen binds to ERα or ERβ in the nucleus. The hormone-receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[14][15]

-

Membrane-Initiated Signaling (Nongenomic): A subpopulation of estrogen receptors is located at the plasma membrane.[14] Binding of estrogen to these receptors can rapidly activate various intracellular signaling cascades, such as the PI3K and MAPK pathways, independent of gene transcription.[15]

The diagram below illustrates the main estrogen signaling pathways.

References

- 1. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantitation of Estradiol and Estrone in Serum Using Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsbms.jp [jsbms.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Synthesis and Purity of Estrone-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and purity analysis of Estrone-13C3, a stable isotope-labeled internal standard crucial for accurate quantification of estrone (B1671321) in various biological matrices. This document details proposed synthetic pathways, comprehensive purification protocols, and state-of-the-art analytical methodologies for quality control.

Introduction

This compound is a synthetically produced version of the natural estrogen, estrone, where three carbon atoms on the A-ring have been replaced with the stable isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for use in mass spectrometry-based quantitative assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements of endogenous estrone levels. Such measurements are critical in endocrinology research, clinical diagnostics, and drug development.

Synthesis of this compound

The synthesis of this compound involves the introduction of three carbon-13 atoms into the estrone steroid backbone. While multiple synthetic strategies exist for steroids, a common approach for isotopically labeling the A-ring of estrogens involves a hemisynthesis starting from a suitable steroid precursor and a 13C-labeled building block.

A plausible synthetic route is adapted from established methods for steroid synthesis, such as the Torgov synthesis, and incorporates a 13C-labeled synthon. A key precursor for introducing the 13C atoms into the A-ring is a labeled 1,4-androstadien-3,17-dione derivative.

Proposed Synthetic Pathway:

A potential pathway involves the reconstruction of the A-ring onto a pre-existing steroid nucleus using a 13C-labeled reagent. For instance, a published method describes the hemisynthesis of 2,3,4-13C3-1,4-Androstadien-3,17-dione, which can serve as a key intermediate.[1] The final steps would then involve the aromatization of the A-ring to yield the phenolic structure of estrone.

The Torgov synthesis, a well-established method for the total synthesis of estrone, provides a foundational framework for constructing the steroid skeleton.[2][3][4] An adaptation of this synthesis could involve the use of a 13C-labeled precursor for one of the key fragments.

Logical flow of this compound synthesis.

Purification of this compound

Following synthesis, the crude this compound product requires rigorous purification to remove unreacted starting materials, byproducts, and any unlabeled estrone. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Semi-Preparative HPLC Purification

This protocol outlines a general procedure for the purification of this compound. Optimization of mobile phase composition and gradient may be required based on the specific impurity profile of the crude product.

Instrumentation:

-

Semi-preparative HPLC system with a UV detector.

Column:

-

Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm). Other options include mixed-mode columns like Obelisc R or Primesep 100 for unique selectivity.[5]

Mobile Phase:

-

A: Water

-

B: Acetonitrile or Methanol (B129727)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution to remove any particulate matter.

-

Set up the HPLC system with the chosen column and equilibrate with the initial mobile phase conditions (e.g., 50% B).

-

Inject the sample onto the column.

-

Run a linear gradient to elute the components (e.g., 50% to 100% B over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Collect the fractions corresponding to the main peak of this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

General workflow for the purification of this compound.

Purity Assessment

The purity of the final this compound product must be rigorously assessed for both chemical and isotopic purity. This is typically achieved using a combination of chromatographic and mass spectrometric techniques.

Quantitative Data Summary

The following table summarizes the typical purity specifications for commercially available this compound.

| Parameter | Specification | Analytical Technique |

| Chemical Purity | ≥98% | HPLC, GC-MS |

| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry |

| Isotopic Enrichment | M+3 | Mass Spectrometry |

Data compiled from various commercial suppliers.[6][7]

Experimental Protocols for Purity Analysis

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

-

Gradient: A suitable gradient to separate estrone from potential impurities.

-

Flow Rate: 0.2-0.5 mL/min.

MS/MS Conditions:

-

Ionization Mode: Negative ESI.

-

Analysis Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Estrone (unlabeled): m/z 269.2 → 145.1

-

This compound: m/z 272.1 → 148.1[8]

-

Procedure:

-

Prepare a standard solution of the purified this compound in a suitable solvent (e.g., methanol).

-

Inject the solution into the LC-MS/MS system.

-

Acquire data in SRM mode for both the labeled and unlabeled estrone transitions.

-

Calculate the chemical purity by determining the peak area of this compound relative to the total peak area of all components.

-

Confirm the isotopic enrichment by observing the signal at M+3 and the absence of a significant signal at M.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Derivatization:

-

Estrone is typically derivatized prior to GC-MS analysis to increase its volatility. Silylation is a common method.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10]

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to separate the silylated estrone from any impurities.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Full scan or Selected Ion Monitoring (SIM).

Procedure:

-

Derivatize a known amount of the purified this compound with the silylating reagent.

-

Inject the derivatized sample into the GC-MS system.

-

Analyze the resulting chromatogram and mass spectrum to identify and quantify any impurities.

Application in Research: Estrogen Signaling and Metabolism

This compound is a vital tool for studying estrogen signaling and metabolism. It enables precise quantification of estrone, a key component in these pathways.

Simplified estrogen signaling pathway.

Simplified metabolic pathway of estrone.

Conclusion

The synthesis and purification of high-purity this compound are critical for its application as a reliable internal standard in quantitative bioanalysis. The methodologies outlined in this guide, from a proposed synthetic route to detailed purification and analysis protocols, provide a comprehensive framework for researchers and scientists in the field. The use of robust analytical techniques like LC-MS/MS and GC-MS ensures the high chemical and isotopic purity required for accurate and precise quantification of estrone, thereby advancing our understanding of its physiological and pathological roles.

References

- 1. Hemisynthesis of 2,3,4-13C3-1,4-Androstadien-3,17-dione: A Key Precursor for the Synthesis of 13C3-Androstanes and 13C3-Estranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. In memorium Igor Torgov: Torgov's way to total steroid synthesis | Semantic Scholar [semanticscholar.org]

- 5. HPLC Separation of Estrone | SIELC Technologies [sielc.com]

- 6. Estrone (2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-9148-0.001 [isotope.com]

- 7. エストロン-2,3,4-13C3 溶液 100 μg/mL in methanol, 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brjac.com.br [brjac.com.br]

Isotopic Labeling of Estrone: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of estrone (B1671321), a key estrogenic hormone. The use of isotopically labeled estrone is indispensable for a wide range of research applications, from metabolism studies and quantitative bioanalysis to receptor-binding assays and in vivo imaging. This document details the core methodologies for introducing various isotopes into the estrone molecule, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes key processes through diagrams.

Introduction to Isotopic Labeling of Estrone

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. For estrone, this typically involves replacing hydrogen with deuterium (B1214612) (²H or D) or tritium (B154650) (³H or T), carbon with carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C), or introducing a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F). The choice of isotope is dictated by the specific research application.

-

Stable Isotopes (²H, ¹³C): These non-radioactive isotopes are ideal for studies utilizing mass spectrometry (MS), such as metabolic profiling and quantitative analysis using isotope dilution techniques. They allow for the differentiation between endogenous and exogenously administered estrone.[1][2][3]

-

Radioisotopes (³H, ¹⁴C, ¹⁸F): These isotopes are employed in applications requiring high sensitivity. Tritium and carbon-14 are commonly used in receptor-binding assays and in vitro metabolism studies.[4] Fluorine-18 is a positron emitter used for in vivo imaging with Positron Emission Tomography (PET).

Isotopic Labeling Strategies and Methodologies

The synthesis of isotopically labeled estrone can be achieved through various chemical strategies, ranging from simple exchange reactions to complex multi-step syntheses.

Deuterium (²H) Labeling

Deuterium-labeled estrone is frequently used as an internal standard in mass spectrometry-based quantification. The most common method for its preparation is through acid or base-catalyzed hydrogen-deuterium exchange.

Carbon-13 (¹³C) Labeling

Carbon-13 labeled estrone is considered a superior internal standard for mass spectrometry due to its identical chromatographic behavior to the unlabeled analyte and the high stability of the label.[5][6][7] Its synthesis is more complex than deuteration and typically involves the use of a ¹³C-labeled precursor in a multi-step chemical synthesis.

Tritium (³H) Labeling

Tritiated estrone is a valuable tool for high-sensitivity applications such as receptor-binding assays.[4] It is typically prepared by catalytic reduction of an unsaturated or halogenated precursor with tritium gas.

Fluorine-18 (¹⁸F) Labeling

[¹⁸F]-labeled estrone analogues, such as 16α-[¹⁸F]fluoroestradiol, are used as radiotracers for PET imaging to visualize and quantify estrogen receptor expression in vivo, particularly in the context of breast cancer. The synthesis involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and analysis of isotopically labeled estrone.

Table 1: Synthesis of Isotopically Labeled Estrone

| Labeled Compound | Isotope | Labeling Method | Precursor | Radiochemical Yield (%) | Isotopic Purity/Enrichment | Chemical Purity (%) | Reference(s) |

| Estrone-d₄ | ²H | Microwave-assisted synthesis | Estrone | Not Reported | Not Reported | Not Reported | [8] |

| Estrone-¹³C₃ | ¹³C | Multi-step chemical synthesis | [¹³C₆]-Phenol (hypothetical) | Not Reported | 99% | >98% | [9] |

| [³H]-Estrone | ³H | Catalytic Tritiation | Estrone Precursor | Not Reported | High Specific Activity | Not Reported | [4] |

| 16α-[¹⁸F]fluoroestradiol | ¹⁸F | Nucleophilic Substitution | 3-O-methoxymethyl-16β,17β-epoxy-estriol-16α-O-cyclic sulfate (B86663) | 40 ± 5.0 | >97% (radiochemical) | >99% | [10] |

Table 2: Analytical Performance of Labeled Estrone in LC-MS/MS Assays

| Analyte | Internal Standard | LLOQ (pg/mL) | Precision (CV%) | Accuracy (%) | Linearity (pg/mL) | Reference(s) |

| Estrone | Estrone-¹³C₃ | 0.07 | < 7.8 | Not Reported | 0.29 - 234 | [11] |

| Estrone | Estradiol-d₅ | 3.8 | 3.5 - 18.0 | 95.5 - 103.2 | 3.8 - 1000.9 | [12] |

| Estrone | Estradiol-d₄ | 5.0 | < 7.0 (inter-batch) | Not Reported | 5 - 500 | [13] |

| Estrone | Estrone-d₄ | 5.3 | < 7.0 (intra-assay) | 95 (at 83 pg/mL) | Not Reported | [6] |

| Estrone | Not Specified | 0.1 (LOD), 0.3 (LOQ) | Not Reported | Not Reported | Not Reported | [14] |

Table 3: Estrogen Receptor Binding Assay Data

| Radioligand | Receptor Source | Kd (nM) | Bmax (fmol/100 µg protein) | Reference(s) |

| [³H]-Estradiol | Rat Uterine Cytosol | 0.05 - 0.1 | 36 - 44 | [1] |

Experimental Protocols

Protocol for Deuterium Labeling of Estrone (Acid-Catalyzed Exchange)

This protocol describes a general procedure for the deuterium labeling of estrone at the C2 and C4 positions via acid-catalyzed exchange.

Materials:

-

Estrone

-

Deuterated trifluoroacetic acid (CF₃COOD)

-

Chloroform (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve estrone in anhydrous chloroform.

-

Add deuterated trifluoroacetic acid to the solution. The molar ratio of acid to estrone will influence the degree of deuteration.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by mass spectrometry to determine the extent of deuterium incorporation.

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the deuterated estrone into ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the product by column chromatography on silica gel.

-

Analyze the final product by NMR and mass spectrometry to confirm its structure, purity, and isotopic enrichment.[15]

Protocol for ¹³C Labeling of Estrone (Conceptual)

The synthesis of ¹³C-labeled estrone is a complex process that requires a custom synthetic route. A general approach would involve:

-

Precursor Selection: Start with a commercially available ¹³C-labeled building block, such as [¹³C₆]-phenol.

-

Multi-step Synthesis: Employ a series of organic reactions to construct the steroidal backbone of estrone, incorporating the ¹³C-labeled precursor. This could involve steps like alkylation, cyclization, and functional group manipulations.

-

Purification: Purify the final ¹³C-labeled estrone product using techniques such as column chromatography and recrystallization.

-

Characterization: Confirm the structure, purity, and isotopic enrichment of the final product using NMR and high-resolution mass spectrometry.

Protocol for Tritium Labeling of Estrone (Catalytic Tritiation)

This protocol outlines a general procedure for the preparation of tritiated estrone.

Materials:

-

Unsaturated or halogenated estrone precursor

-

Tritium gas (³H₂)

-

Palladium on carbon (Pd/C) catalyst

-

Suitable solvent (e.g., ethyl acetate, methanol)

Procedure:

-

Dissolve the estrone precursor in an appropriate solvent in a reaction vessel designed for handling tritium gas.

-

Add the Pd/C catalyst to the solution.

-

Evacuate the reaction vessel and introduce tritium gas to the desired pressure.

-

Stir the reaction mixture at room temperature until the uptake of tritium gas ceases.

-

Carefully vent the excess tritium gas and purge the system with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the tritiated estrone using chromatographic techniques (e.g., HPLC).

-

Determine the specific activity and radiochemical purity of the final product.

Protocol for ¹⁸F Labeling of 16α-Fluoroestradiol

This automated, one-pot synthesis is adapted for the production of clinical-grade [¹⁸F]FES.[10]

Materials:

-

[¹⁸F]Fluoride

-

3-O-methoxymethyl-16β,17β-epoxy-estriol-16α-O-cyclic sulfate (precursor)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (anhydrous)

-

Hydrochloric acid (2.0 M)

-

Sodium bicarbonate

-

HPLC purification system

Procedure:

-

Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile.

-

Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.

-

Add the precursor dissolved in anhydrous acetonitrile to the reaction vessel.

-

Heat the reaction mixture at 110°C for 15 minutes to facilitate the nucleophilic fluorination.

-

Hydrolyze the protecting groups by adding 2.0 M HCl and heating at 120°C for 10 minutes. Repeat this step.

-

Neutralize the reaction mixture with sodium bicarbonate.

-

Purify the crude [¹⁸F]FES using semi-preparative HPLC.

-

Formulate the final product in a suitable vehicle for injection and perform quality control tests.

Protocol for LC-MS/MS Analysis of Estrone using an Isotopically Labeled Internal Standard

This protocol describes a general procedure for the quantitative analysis of estrone in a biological matrix.

Materials:

-

Biological sample (e.g., serum, plasma)

-

Isotopically labeled estrone internal standard (e.g., Estrone-¹³C₃ or Estrone-d₄)

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Spike a known amount of the biological sample with a known amount of the isotopically labeled estrone internal standard.

-

Extraction: Perform a liquid-liquid extraction with a suitable organic solvent to isolate the estrone and the internal standard.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatographic method to separate estrone from other matrix components. Monitor the specific precursor-to-product ion transitions for both unlabeled estrone and the labeled internal standard.

-

Quantification: Calculate the concentration of estrone in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[15]

Protocol for Estrogen Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the estrogen receptor using [³H]-estradiol as the radioligand.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-Estradiol

-

Unlabeled estradiol (B170435) (for standard curve)

-

Test compound

-

Assay buffer

-

Dextran-coated charcoal

Procedure:

-

Prepare a series of dilutions of the unlabeled estradiol and the test compound.

-

In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-estradiol, and varying concentrations of either unlabeled estradiol or the test compound.

-

Incubate the tubes to allow the binding to reach equilibrium.

-

Add dextran-coated charcoal to each tube to adsorb the unbound radioligand.

-

Centrifuge the tubes to pellet the charcoal.

-

Measure the radioactivity in the supernatant, which represents the amount of bound [³H]-estradiol.

-

Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of unlabeled estradiol.

-

Determine the concentration of the test compound that inhibits 50% of the [³H]-estradiol binding (IC₅₀) and calculate the binding affinity (Kᵢ).[1]

Visualizations

Estrogen Signaling Pathway

The following diagram illustrates the genomic and non-genomic signaling pathways of estrogen.

Caption: Overview of Genomic and Non-Genomic Estrogen Signaling Pathways.

Experimental Workflow for Isotopic Labeling and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of isotopically labeled estrone.

Caption: General experimental workflow for isotopic labeling studies of estrone.

Workflow for Quantitative Analysis by Isotope Dilution Mass Spectrometry

The following diagram outlines the logical steps involved in quantifying estrone in a biological sample using an isotopically labeled internal standard.

Caption: Workflow for estrone quantification by isotope dilution mass spectrometry.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of highly tritium labeled steroids for evaluation of aromatase and steroidsulfatase activities in endometrial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Formation of unconjugated estrogens from estrone sulfate by dispersed cells from human fetal membranes and decidua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrone (2,3,4-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9148-C [isotope.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Estrone-13C3 for Researchers and Drug Development Professionals

An in-depth overview of Estrone-13C3, its procurement, and its application as an internal standard in quantitative analysis, supported by experimental protocols and pathway diagrams.

This technical guide provides essential information for researchers, scientists, and drug development professionals on the procurement and application of this compound. This compound is a stable isotope-labeled version of estrone (B1671321), a natural estrogenic hormone. Its primary use is as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, to ensure accurate quantification of estrone and related compounds in complex biological matrices.

This compound: Suppliers and Pricing

The availability and pricing of this compound can vary between suppliers and are dependent on the quantity and required purity. Below is a summary of information from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | Catalog Number (Example) | Quantity | Price (USD) | Purity/Isotopic Enrichment | Form |

| MedchemExpress | This compound | HY-13854S | 1 mg | $780 | >98% | Solid |

| Sigma-Aldrich | Estrone-2,3,4-13C3 | 719544 | 1 mg | $405.50 | 99 atom % 13C, 98% (CP) | Powder |

| 5 mg | $1,830.00 | |||||

| 10 mg | $7,000.00 | |||||

| Cambridge Isotope Laboratories | Estrone (2,3,4-¹³C₃, 99%) | CLM-9148-0.001 | 1 mg | $744.00 | 99% | Neat |

| Estrone (2,3,4-¹³C₃, 99%) 100 µg/mL in methanol (B129727) | CLM-9148-C | 1 mL | $239.24 | 99% | Solution | |

| Cerilliant | Estrone-2,3,4-13C3 | E-108 | - | $429.00 | Certified Reference Material | Solution |

| Cenmed | ESTRONE-2 3 4-13C3 99 ATOM % 13C 98% CP | C005B-012644 | - | Contact for pricing | 99 atom % 13C, 98% (CP) | - |

| Eurisotop | ESTRONE (2,3,4-13C3,99%) | CLM-9148-0.001 | 1 mg | €861.40 | 99% | Solid |

| CP Lab Safety | Estrone-2, 3, 4-13C3 solution | - | - | $1,407.50 - $1,560.79 | ±99 atom% D, ±98%, 100µg/mL in methanol | Solution |

| Isotope Science / Alfa Chemistry | This compound | - | - | Contact for pricing | - | - |

Note: Prices are subject to change and may not include shipping and handling fees. Please verify with the supplier.

Experimental Protocol: Quantification of Estrone in Serum using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the quantification of estrone in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard to correct for matrix effects and variations in sample processing and instrument response.[1][2][3]

Materials and Reagents

-

Estrone standard

-

This compound internal standard solution (e.g., 10 ng/mL in 50% methanol)[1]

-

Human serum samples

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Supported Liquid Extraction (SLE) plate or liquid-liquid extraction solvents

-

Dansyl chloride (for derivatization, optional but can improve sensitivity)[1]

Sample Preparation

-

Thawing and Spiking: Thaw serum samples on ice. To 100 µL of serum, add a known amount of this compound internal standard solution. The amount should be comparable to the expected concentration of endogenous estrone.

-

Protein Precipitation/Extraction:

-

Supported Liquid Extraction (SLE): A simple and effective method for sample cleanup.[1]

-

Liquid-Liquid Extraction (LLE): An alternative method using organic solvents like hexane (B92381) and methyl tert-butyl ether (MTBE).

-

Protein Precipitation (PP): Can also be used but may result in a less clean extract.

-

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity, the extracted samples can be derivatized with reagents such as dansyl chloride.[1]

-

Reconstitution: Evaporate the solvent from the extracted and/or derivatized sample under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase, such as 50:50 methanol/water.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or similar reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape and ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is common for underivatized estrogens, while positive mode is used for certain derivatives.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both estrone and this compound.

-

Data Analysis

-

Quantification: The concentration of estrone in the samples is determined by calculating the ratio of the peak area of the analyte (estrone) to the peak area of the internal standard (this compound).

-

Calibration Curve: A calibration curve is generated using known concentrations of estrone standards spiked with the same amount of this compound internal standard. The concentration of estrone in the unknown samples is then interpolated from this curve.

Signaling and Metabolic Pathways

This compound follows the same metabolic and signaling pathways as its unlabeled counterpart, estrone. Understanding these pathways is crucial for researchers studying estrogen biology and drug development.

Estrogen Metabolism

Estrone is a key intermediate in the metabolism of estrogens. It is primarily produced in the liver and peripheral tissues, such as adipose tissue, through the aromatization of androstenedione.[4] Estrone can be reversibly converted to the more potent estradiol. The metabolism of estrogens occurs mainly in the liver via the cytochrome P-450 enzyme system, leading to various hydroxylated metabolites.[5] These metabolites can then be further conjugated for excretion.[4]

Caption: Simplified pathway of estrone metabolism.

Estrogen Signaling

Estrogens exert their physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[6] This binding initiates two main signaling pathways: a nuclear-initiated pathway that directly regulates gene expression, and a membrane-initiated pathway that activates rapid intracellular signaling cascades.[6][7]

Caption: Overview of estrogen signaling pathways.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific experimental conditions and troubleshooting, consulting the primary literature and manufacturer's instructions is highly recommended.

References

- 1. jsbms.jp [jsbms.jp]

- 2. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrone - Wikipedia [en.wikipedia.org]

- 5. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]

- 6. cusabio.com [cusabio.com]

- 7. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

The Cornerstone of Accuracy: A Technical Guide to the Storage and Handling of Estrone-13C3 Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects of storing and handling Estrone-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of estrone (B1671321) in various biological matrices. Adherence to these guidelines is paramount for ensuring the integrity of experimental results in clinical mass spectrometry, metabolic research, and metabolomics.

Core Properties and Specifications

This compound is a synthetic form of estrone where three carbon atoms on the A-ring of the steroid nucleus have been replaced with the stable heavy isotope, carbon-13. This isotopic labeling provides a distinct mass shift, allowing for its differentiation from endogenous estrone in mass spectrometry-based assays.[1] Key specifications from various suppliers are summarized below.

| Property | Description | Source |

| Synonyms | 3-Hydroxyestra-1,3,5(10)-trien-17-one-2,3,4-13C3, E1-13C3 | [2] |

| Molecular Formula | ¹³C₃C₁₅H₂₂O₂ | [1][3][4] |

| Molecular Weight | 273.34 g/mol | [1][2][3][4][5] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][4] |

| Chemical Purity | ≥98% | [1][2][5] |

| Form | Typically supplied as a neat (solid/powder) or in solution (e.g., methanol) | [1][2][5] |

| Appearance | Crystalline solid | |

| Melting Point | 258-260 °C | [1] |

Storage and Stability

The stability of this compound is critical for its function as a reliable internal standard. Improper storage can lead to degradation, compromising the accuracy of quantitative analyses.

| Formulation | Recommended Storage Conditions |

| Neat (Solid/Powder) | Store at room temperature or -20°C.[1] Protect from light and moisture.[2] |

| Solution (e.g., in Methanol) | Store in a freezer at -20°C.[3][5] Protect from light.[5] |

Safety and Handling Precautions

This compound, like its unlabeled counterpart, is a biologically active compound and requires careful handling.

Hazard Identification:

-

Reproductive Toxicity: May damage fertility or the unborn child.[6]

-

Lactational Effects: May cause harm to breast-fed children.[2][6]

Recommended Handling Practices:

-

Use personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]

Applications in Research

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[7] Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurement of endogenous estrone.[7] Key application areas include:

-

Clinical Mass Spectrometry: For diagnosing and monitoring hormonal disorders.[2][5]

-

Metabolism Studies: To trace the metabolic fate of estrone.[2][5]

-

Metabolomics: For the quantitative analysis of steroid profiles in complex biological samples.[2][5]

Experimental Protocols

Preparation of a Stock Solution from Neat Solid

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol (B129727).

Materials:

-

This compound (neat solid)

-

Methanol (LC-MS grade or equivalent)

-

Analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL, Class A)

-

Glass beaker

-

Glass stirring rod

-

Funnel

-

Pasteur pipette

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound solid (e.g., 1 mg) using an analytical balance. It is recommended to weigh by difference for greater accuracy.

-

Dissolution: Transfer the weighed solid to a small, clean glass beaker. Add a small volume of methanol (e.g., 0.5 mL for a final volume of 1 mL) and gently swirl or stir with a clean glass rod until the solid is completely dissolved.

-

Quantitative Transfer: Using a clean funnel, carefully transfer the dissolved solution into a clean volumetric flask.

-

Rinsing: Rinse the beaker, stirring rod, and funnel multiple times with small volumes of methanol, transferring all rinsings into the volumetric flask to ensure all the standard has been transferred.

-

Dilution to Volume: Add methanol to the volumetric flask until the liquid level is just below the calibration mark.

-

Final Adjustment: Using a Pasteur pipette, add methanol dropwise until the bottom of the meniscus is precisely on the calibration mark.

-

Homogenization: Stopper the flask and invert it multiple times (at least 10-15 times) to ensure the solution is thoroughly mixed.

-

Storage: Transfer the stock solution to an appropriate storage vial (e.g., an amber glass vial with a PTFE-lined cap) and store at -20°C, protected from light.

General Workflow for Quantification of Estrone in Serum using LC-MS/MS

This section outlines a typical workflow for the analysis of estrone in a serum sample using this compound as an internal standard.

-

Sample Preparation:

-

Thaw serum samples and the this compound internal standard working solution.

-

To a known volume of serum (e.g., 500 µL), add a precise volume of the this compound working solution.

-

Perform protein precipitation by adding a solvent such as methanol.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Perform liquid-liquid extraction on the supernatant to isolate the steroids.

-

Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographically separate estrone and this compound from other sample components on a suitable column (e.g., a C18 reversed-phase column).

-

Detect and quantify the parent and product ions of both estrone and this compound using tandem mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (estrone) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of estrone in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of unlabeled estrone and a constant concentration of the internal standard.

-

Visualizations

Estrogen Signaling Pathway

Estrone is a key component of the estrogen signaling pathway. While this compound is used to measure its levels rather than to study the pathway directly, understanding this context is crucial for its application. Estrogen signaling can occur through genomic and non-genomic pathways. In the classical genomic pathway, estrogens like estrone bind to estrogen receptors (ERs) in the cytoplasm, which then translocate to the nucleus, bind to estrogen response elements (EREs) on DNA, and regulate gene transcription.

Caption: Classical genomic estrogen signaling pathway.

Experimental Workflow for Estrone Quantification

The following diagram illustrates a typical workflow for the quantification of estrone in a biological sample using this compound as an internal standard.

Caption: Workflow for estrone quantification by LC-MS/MS.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of aqueous solubility and pKa values of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrone | C18H22O2 | CID 5870 - PubChem [pubchem.ncbi.nlm.nih.gov]

The In Vivo Metabolic Journey of Estrone-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of Estrone-13C3, a stable isotope-labeled version of the natural estrogen, estrone (B1671321). By tracing the path of the 13C label, researchers can gain precise insights into the biotransformation, distribution, and excretion of this hormone, distinguishing it from endogenous pools. This document details the established metabolic pathways, summarizes quantitative data from related tracer studies, outlines key experimental protocols, and provides visual representations of the core concepts.

Introduction to Estrone Metabolism

Estrone (E1) is a key estrogenic hormone that, along with estradiol (B170435) (E2), plays a vital role in numerous physiological processes. The metabolism of estrone is a complex process, primarily occurring in the liver, but also in other tissues such as adipose tissue and muscle.[1][2][3][4] The biotransformation of estrone involves a series of enzymatic reactions that modify its structure to facilitate excretion and modulate its biological activity. The use of isotopically labeled estrone, such as this compound, is an invaluable tool for accurately studying these processes in vivo, as it allows for the differentiation of the administered compound and its metabolites from the body's own hormones.[5][6]

Principal Metabolic Pathways of Estrone

The metabolic fate of this compound is expected to follow the known pathways of unlabeled estrone. These can be broadly categorized into two phases of metabolism.

Phase I Metabolism: This phase involves the chemical modification of the estrone molecule, primarily through oxidation and reduction reactions.

-

Interconversion with Estradiol: Estrone is reversibly converted to the more potent estrogen, 17β-estradiol (E2), by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[7] This is a crucial step in regulating estrogenic activity.

-

Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of estrone at various positions on the steroid nucleus. The major hydroxylation pathways are:

-

2-hydroxylation leading to 2-hydroxyestrone (B23517) (2-OHE1), a major metabolite with weak estrogenic activity.

-

4-hydroxylation forming 4-hydroxyestrone (B23518) (4-OHE1), which is considered more genotoxic.

-

16α-hydroxylation producing 16α-hydroxyestrone (16α-OHE1), a metabolite with significant estrogenic activity.[8]

-

-

Further Oxidation: The catechol estrogens (2-OHE1 and 4-OHE1) can be further oxidized to form semiquinones and quinones, which are reactive intermediates that can bind to cellular macromolecules.

Phase II Metabolism: In this phase, the parent compound and its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion.

-

Sulfation: Estrone can be sulfated at the 3-hydroxyl group to form estrone-3-sulfate (E1S), a major circulating estrogen conjugate that can act as a reservoir for active estrogens.[2][4]

-

Glucuronidation: Estrone and its hydroxylated metabolites can be conjugated with glucuronic acid to form glucuronides, which are readily excreted in urine and bile.[9][10]

-

Methylation: The hydroxyl groups of catechol estrogens can be methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens (e.g., 2-methoxyestrone), which are generally considered to have protective effects.

Below is a diagram illustrating the primary metabolic pathways of estrone.

Caption: Primary metabolic pathways of this compound in vivo.

Quantitative Data on Estrone Metabolism In Vivo

Table 1: Metabolic Clearance and Interconversion of Estrone in Humans

| Parameter | Value (Males) | Value (Females) | Reference |

| Metabolic Clearance Rate (MCR) of Estrone (L/day/m²) | 1,990 ± 120 | 1,910 ± 100 | [11] |

| Metabolic Clearance Rate (MCR) of Estradiol (L/day/m²) | 1,600 ± 80 | 1,360 ± 40 | [11] |

| Transfer Constant of Estrone to Estradiol ([ρ]BB1,2) | 5% | 5% | [11] |

| Transfer Constant of Estradiol to Estrone ([ρ]BB2,1) | 15% | 15% | [11] |

Table 2: Metabolism of Estrone in Peripheral Tissues (Men)

| Tissue | Metabolism of Estrone (Fraction of Arterial Estrone) | Conversion of Estrone to Estradiol (Fraction of Arterial Estrone) | Reference |

| Muscle | 0.17 ± 0.02 | 0.026 ± 0.005 | [2] |

| Adipose Tissue | 0.22 ± 0.02 | 0.022 ± 0.005 | [2] |

Experimental Protocols

The following section outlines a generalized experimental protocol for an in vivo study on the metabolic fate of this compound in an animal model.

Animal Model and Husbandry

-

Species: Sprague-Dawley rats or similar rodent models are commonly used.

-

Housing: Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

-

Acclimatization: A minimum of a one-week acclimatization period is recommended before the start of the study.

-

Diet: A standard laboratory diet and water should be provided ad libitum.

Administration of this compound

-

Dosing Solution: this compound is typically dissolved in a suitable vehicle such as a mixture of ethanol (B145695) and saline or sesame oil.

-

Route of Administration: Intravenous (via tail vein) or oral gavage are common routes. The choice of route will depend on the study objectives (e.g., to study first-pass metabolism).

-

Dose: The dose will depend on the sensitivity of the analytical method but should be sufficient to allow for the detection of metabolites in various biological matrices.

Sample Collection

-

Blood: Serial blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Plasma is separated by centrifugation.

-

Urine and Feces: Urine and feces are collected at intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) for up to 72 or 96 hours to determine the extent of excretion.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, adipose, uterus, brain) are collected, weighed, and stored at -80°C until analysis.

Sample Preparation and Analysis

-

Extraction: Plasma, homogenized tissues, and hydrolyzed urine/feces are subjected to liquid-liquid extraction or solid-phase extraction to isolate this compound and its metabolites.

-

Analysis: The extracts are analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique allows for the specific and sensitive quantification of this compound and its 13C-labeled metabolites.

-

Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated for this compound and its major metabolites. The percentage of the administered dose excreted in urine and feces is determined. The concentration of metabolites in different tissues is quantified.

Below is a diagram illustrating a typical experimental workflow for an in vivo study of this compound metabolism.

Caption: A generalized experimental workflow for in vivo metabolism studies.

Conclusion

The study of the in vivo metabolic fate of this compound is crucial for a deeper understanding of estrogen biology and pharmacology. While specific quantitative data for this labeled compound is limited in publicly accessible literature, the well-established metabolic pathways of estrone, coupled with data from studies using other labeled forms, provide a strong framework for predicting its biotransformation. The use of stable isotope labeling and advanced analytical techniques like LC-MS/MS allows for precise and detailed investigations, which are essential for drug development and clinical research in endocrinology and oncology. This technical guide provides researchers with the foundational knowledge and methodological considerations necessary to design and interpret in vivo studies of this compound metabolism.

References

- 1. Synthesis and biodistribution studies of two novel radiolabeled estrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo studies on the metabolism of estrogens by muscle and adipose tissue of normal males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen Metabolism in Abdominal Subcutaneous and Visceral Adipose Tissue in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. rep.bioscientifica.com [rep.bioscientifica.com]

- 6. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites [mdpi.com]

- 8. Urinary estrogen metabolites and breast cancer risk in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biliary and urinary metabolites of estrone-6,7-3H-sulfate-35S in a woman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of estrone and estradiol 3-glucosiduronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic clearance rates and interconversions of estrone and 17β-estradiol in normal males and females - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Estrone-13C3 in Illuminating Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of Estrone-13C3 in metabolic pathway tracing. Stable isotope labeling, particularly with Carbon-13, has revolutionized our ability to dynamically track the metabolic fate of endogenous and exogenous compounds. This compound, a non-radioactive, stable isotopically labeled version of the estrogen hormone estrone (B1671321), serves as an invaluable tool for researchers in endocrinology, oncology, and drug development. Its use allows for the precise elucidation of estrogen metabolism, providing critical insights into hormonal regulation, disease pathogenesis, and the mechanisms of drug action.

Introduction to Stable Isotope Tracing with this compound

Stable isotope tracing is a powerful methodology used to follow the journey of a molecule through a biological system. By introducing a compound enriched with a stable isotope, such as this compound, researchers can distinguish the tracer and its downstream metabolites from the endogenous, unlabeled molecules.[1][2] This technique, coupled with the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables the accurate quantification of metabolic fluxes and the identification of novel metabolic pathways.[3][4][5] this compound is particularly useful for studying the intricate network of estrogen metabolism, which plays a central role in numerous physiological and pathological processes.

Key Metabolic Pathways of Estrone

Estrone (E1) is a key estrogen that can be synthesized from androgens and interconverted with estradiol (B170435) (E2).[5] Its metabolism is complex, involving a series of enzymatic reactions primarily occurring in the liver. The main metabolic routes include hydroxylation at the 2, 4, and 16 positions of the steroid ring, followed by methylation. These pathways are crucial as the resulting metabolites can have varying biological activities, from estrogenic to potentially carcinogenic.

The primary metabolic pathways of estrone include:

-

2-Hydroxylation Pathway: Catalyzed by cytochrome P450 enzymes (CYP1A1, CYP1A2), this is generally considered a major pathway of estrogen metabolism. The resulting 2-hydroxyestrone (B23517) (2-OHE1) is further methylated by catechol-O-methyltransferase (COMT) to form 2-methoxyestrone (B195170) (2-MeOE1).

-

4-Hydroxylation Pathway: Also mediated by cytochrome P450 enzymes (CYP1B1), this pathway leads to the formation of 4-hydroxyestrone (B23518) (4-OHE1), which can be subsequently methylated to 4-methoxyestrone (B195173) (4-MeOE1).

-